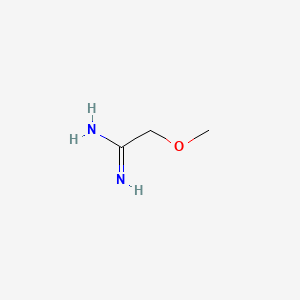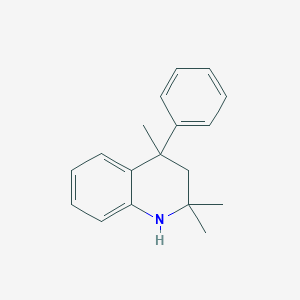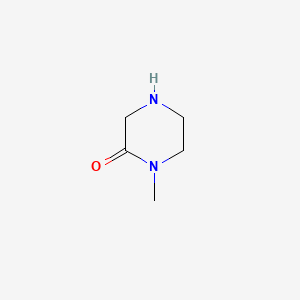
1-Methylpiperazin-2-one
Übersicht
Beschreibung
1-Methylpiperazin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1-Methylpiperazin-2-one derivatives have been utilized in crystal structure analysis. For instance, research conducted by Ozbey, Kuş, and Göker (2001) focused on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a compound demonstrating significant biological activities. This study was crucial in establishing the molecular conformation and validating the chemical and spectral analysis through x-ray crystallographic analysis (Ozbey, Kuş, & Göker, 2001).
Supramolecular Chemistry
Yu et al. (2015) investigated the role of 1-Methylpiperazine in forming multi-component hydrogen-bonding salts with aromatic carboxylic acids. This work highlighted the molecule's utility in directing crystals to three-dimensional structures through robust hydrogen-bond interactions, playing a significant role in developing novel supramolecular architectures (Yu et al., 2015).
Anticancer Research
Research by Shareef et al. (2016) on thiophene-2-carboxaldehyde derivatives, which include 1-methylpiperazine, demonstrated their potential in anticancer activity. The study explored their binding characteristics and pharmacokinetic mechanisms, offering insights into novel compounds for cancer treatment (Shareef et al., 2016).
Medicinal Chemistry
The work of Weiler et al. (2014) on the synthesis of nicotinonitriles, involving 1-methylpiperazin-1-yl, for treating multiple sclerosis, signifies the molecule's role in developing new pharmaceuticals. This research emphasizes the therapeutic potential of targeting specific biological pathways (Weiler et al., 2014).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been employed in various methodologies. For instance, Nene et al. (1998) developed a gas chromatography method using 1-diethylcarbamyl-4-methylpiperazine for quantifying diethylcarbamazine in blood, demonstrating the compound's utility in sensitive analytical techniques (Nene, Anjaneyulu, & Rajagopalan, 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
Piperazine derivatives interact with a variety of targets in the body, including G protein-coupled receptors, ion channels, and enzymes. The specific target of a piperazine derivative depends on its exact structure .
Mode of Action
The mode of action of piperazine derivatives can vary widely, depending on the specific compound and its target. Some piperazine derivatives work by blocking the activity of their target, while others enhance the target’s activity .
Biochemical Pathways
Piperazine derivatives can affect a variety of biochemical pathways, depending on their specific target. For example, some piperazine derivatives that target G protein-coupled receptors can affect signaling pathways involved in cell growth and inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives can vary widely, depending on the specific compound. Some piperazine derivatives are well absorbed after oral administration, while others are not. Many piperazine derivatives are metabolized in the liver .
Result of Action
The molecular and cellular effects of piperazine derivatives depend on their specific target and mode of action. Some piperazine derivatives have analgesic (pain-relieving) effects, while others have antipsychotic or antidepressant effects .
Action Environment
The action, efficacy, and stability of piperazine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
1-Methylpiperazin-2-one plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of hydroxylated metabolites, which are more water-soluble and can be easily excreted from the body . Additionally, this compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of certain protein kinases, which are involved in cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells. Furthermore, this compound can affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular metabolism and gene expression. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression and thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including changes in cell proliferation and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular signaling pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions convert this compound into more polar metabolites that can be further processed in phase II metabolism. In phase II metabolism, these metabolites undergo conjugation reactions with endogenous molecules such as glucuronic acid, sulfate, or glutathione, increasing their water solubility and facilitating their excretion from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCIMSSFGUGTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402847 | |
| Record name | 1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-07-7 | |
| Record name | 1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-piperazinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
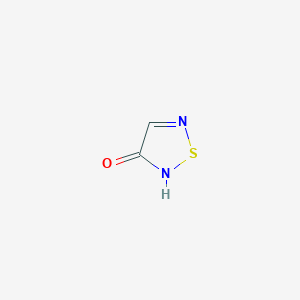
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)
![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)
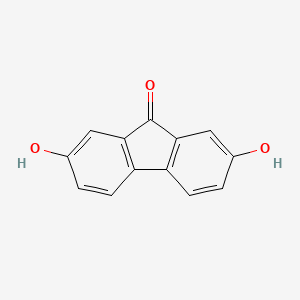


![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)
